molecular formula C19H20N4O3 B10981580 Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Cat. No.: B10981580
M. Wt: 352.4 g/mol
InChI Key: NBHDRHAZGZGYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a synthetic small molecule designed for research purposes, integrating the pharmaceutically relevant [1,2,4]triazolo[4,3-a]pyridine heterocyclic system. This scaffold is recognized as an underexploited heme-binding moiety and has been identified in novel chemotypes through structure-based virtual screening, showing promise as a core structure in medicinal chemistry . Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been investigated for a range of biological activities, including use as inhibitors for cancer immunotherapy targets like indoleamine 2,3-dioxygenase 1 (IDO1) , and as potential antimalarial agents targeting enzymes such as falcipain-2 in Plasmodium falciparum . The structure of this particular compound suggests potential application as a building block in the development of kinase inhibitors, given that related triazolopyrazine derivatives have been developed as potent dual c-Met/VEGFR-2 inhibitors with antitumor properties . The molecule is presented as a research-grade chemical standard for use in assay development, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C19H20N4O3/c1-2-26-19(25)14-9-11-15(12-10-14)20-18(24)8-5-7-17-22-21-16-6-3-4-13-23(16)17/h3-4,6,9-13H,2,5,7-8H2,1H3,(H,20,24)

InChI Key

NBHDRHAZGZGYSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the incorporation of molecular sieves and dry solvents can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolopyridine Moieties

Several compounds share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents and linkage chemistry:

Methyl 4-(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzoate (6d) Structure: Direct attachment of a methyl-triazolopyridine to a benzoate ester. Key Data: 74% synthetic yield; melting point 207–208°C .

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides

  • Structure : Triazolopyridine fused with indole-maleimide.
  • Key Data : Demonstrated potent GSK-3β inhibition (IC₅₀ < 50 nM) and neuroprotective effects .
  • Comparison : While the triazolopyridine core is retained, the maleimide-indole system confers distinct kinase selectivity, contrasting with the target compound’s ester-amide architecture.

Chalcone-Triazoloquinoxaline Derivatives Structure: Triazolo[4,3-a]quinoxaline linked to chalcone. Key Data: Dual EGFR/tubulin inhibition (IC₅₀: 0.12–1.8 μM) .

Functional Analogues with Varied Linkers

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Phenethylamino linker with pyridazine.

4-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl)benzonitrile (3k)

  • Structure : Ethyl-linked triazolopyridine to benzonitrile.
  • Comparison : The nitrile group may enhance metabolic stability compared to the target’s ester, but the shorter ethyl linker limits spatial reach .

Biological Activity

Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate (CAS Number: 1351695-31-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 352.4 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine moiety, contributing to its biological properties.

The biological activity of this compound is likely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, triazole derivatives often act as inhibitors for kinases and cholinesterases, which are critical in cancer and neurodegenerative diseases .
  • Cellular Pathways Modulation : The compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell proliferation and survival .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 and A549), triazole derivatives have shown IC50_{50} values ranging from 0.2 µM to 10 µM, indicating potent antiproliferative effects .
  • Mechanism : The anticancer activity is often linked to apoptosis induction and cell cycle arrest mediated by the modulation of signaling pathways.

Anti-Cholinesterase Activity

This compound may also demonstrate anti-cholinesterase activity:

  • Comparison with Standard Drugs : Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) with IC50_{50} values comparable to established drugs like donepezil . This suggests potential applications in treating Alzheimer’s disease.

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50_{50} Range (µM)Reference
AnticancerMCF-70.2 - 10
Anti-CholinesteraseAChEComparable to Donepezil

Case Studies

Several case studies highlight the potential of triazole-based compounds in therapeutic applications:

  • Anticancer Efficacy : A study demonstrated that a related triazole compound significantly inhibited the proliferation of MCF-7 cells with an IC50_{50} value of 5.85 µM. This underscores the potential for this compound in cancer therapy .
  • Neuroprotective Effects : Another study indicated that similar compounds could reduce neuroinflammation markers in vitro, suggesting their utility in neurodegenerative disease models .

Q & A

Q. What are the common synthetic routes for Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Triazolopyridine core formation : Cyclization of hydrazine intermediates with pyridine derivatives, often using oxidative agents like sodium hypochlorite under mild conditions (room temperature, ethanol solvent) to minimize side reactions .
  • Amide coupling : Reaction of the triazolopyridine-carboxylic acid derivative (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, MW 191.19) with 4-aminobenzoate via butanoyl linker. HBTU or DCC coupling agents in anhydrous DMF/DCM are effective for amide bond formation, with yields improved by maintaining inert atmospheres and stoichiometric control .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is critical for isolating the final product. For example, HPLC with a C18 column (acetonitrile/water gradient) resolves impurities from unreacted precursors .

Q. Optimization strategies :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or acidic/basic conditions (e.g., glacial acetic acid in ethanol) enhance cyclization efficiency .
  • Reaction time/temperature : Reflux in ethanol (4–6 hours) balances yield and decomposition risks, while lower temperatures (e.g., 0–25°C) favor selective amide coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR confirms regiochemistry of the triazolopyridine ring (e.g., distinguishing [1,2,4]triazolo[4,3-a]pyridine from other isomers). Key signals include aromatic protons (δ 7.5–9.0 ppm) and ester/amide carbonyl carbons (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the butanoyl and benzoate moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C19H20N4O3: calc. 376.15) and detects synthetic byproducts .
  • X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in ethanol/water) yield CCDC-deposited datasets (e.g., CCDC 1876881 for analogous triazolopyridines) .
  • HPLC-PDA : Purity >95% is achieved using reverse-phase methods, with UV detection at λ = 254 nm tracking aromatic chromophores .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological activity or binding mechanisms of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinase domains). The triazolopyridine core may engage in π-π stacking with aromatic residues, while the benzoate group participates in hydrogen bonding .
  • Quantitative Structure-Activity Relationship (QSAR) : Training datasets from analogous triazolopyridines (e.g., antiproliferative IC50 values) correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., 100 ns simulations in explicit solvent) to identify critical ligand-protein interactions .

Q. What strategies resolve contradictions in biological activity data across studies involving triazolopyridine derivatives?

  • Meta-analysis of substituent effects : Compare analogs with systematic structural variations (e.g., ethyl vs. trifluoromethyl groups). For example, chloro-substituents at position 8 enhance kinase inhibition but reduce solubility, explaining divergent cytotoxicity results .
  • Control experiments :
    • Counter-screening : Test against off-target proteins (e.g., GPCRs) to rule out nonspecific binding .
    • Cellular uptake assays : Measure intracellular concentrations via LC-MS to distinguish poor permeability from true lack of activity .
  • Structural characterization of protein-ligand complexes : Co-crystallization or cryo-EM resolves binding pose discrepancies (e.g., inverted orientation in active sites) .

Q. How can the photophysical properties of this compound be tailored for applications in molecular sensing or imaging?

  • Substituent engineering : Introducing electron-donating groups (e.g., -OCH3) on the benzoate ring red-shifts fluorescence emission (λem ~450 nm), enabling compatibility with common imaging filters .
  • Phosphonate modification : Replacing the ester group with phosphonates (e.g., via 5-exo-dig cyclization) enhances water solubility and chelation capacity for metal-ion sensing .
  • Time-resolved spectroscopy : Transient absorption spectroscopy quantifies excited-state lifetimes, optimizing conditions for two-photon imaging .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) during HPLC separates enantiomers, with >99% ee achieved for analogs .
  • Asymmetric catalysis : Palladium-catalyzed coupling with BINAP ligands induces stereocontrol during triazolopyridine formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing racemization during prolonged heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.